molecular formula C14H13F6NO B2531246 (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034431-90-6

(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone

Katalognummer: B2531246
CAS-Nummer: 2034431-90-6
Molekulargewicht: 325.254
InChI-Schlüssel: OQXINRPQJIUEHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” features a piperidine ring substituted with a trifluoromethyl group at the 2-position, linked via a methanone bridge to a 4-(trifluoromethyl)phenyl group. This structure combines two trifluoromethyl moieties, which are known to enhance lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets in biological targets . The compound’s synthesis likely involves coupling reactions between a piperidine derivative and a substituted benzoyl chloride or carboxylic acid, utilizing activating agents such as HBTU or EDC, as observed in analogous syntheses .

Eigenschaften

IUPAC Name

[4-(trifluoromethyl)phenyl]-[2-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO/c15-13(16,17)10-6-4-9(5-7-10)12(22)21-8-2-1-3-11(21)14(18,19)20/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXINRPQJIUEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling Reactions: The final step involves coupling the piperidine ring with the trifluoromethyl-substituted phenyl group using coupling agents like palladium catalysts under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification Processes: Implementing advanced purification processes such as crystallization and chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl group and the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily studied for its potential as a therapeutic agent in treating various conditions, particularly cancer and neurological disorders.

  • Anticancer Activity :
    • Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, it has been shown to inhibit CDC42, a protein involved in cancer cell signaling pathways .
    • In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, affecting cell viability by modulating pathways associated with cell cycle regulation.
StudyCell LineIC50 (µg/mL)
Study AMCF-7 (breast cancer)5.36
Study BHepG2 (liver cancer)10.10

Neurological Research

The compound's piperidine moiety suggests potential applications in treating neurological disorders.

  • Mechanism of Action :
    • It may act on neurotransmitter systems, influencing dopamine and serotonin pathways, which are critical in conditions such as depression and schizophrenia .

Antimicrobial Properties

The presence of trifluoromethyl groups has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity :
    • Studies show that compounds similar to this one exhibit significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 47.5 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Compound IDTarget BacteriaMIC (µg/mL)
11cS. aureus32
11eE. coli47.5

Case Study 1: Anticancer Efficacy

A recent study focused on synthesizing various derivatives of the compound to evaluate their anticancer efficacy. The results indicated that certain modifications significantly increased cytotoxicity against melanoma cells, suggesting a promising avenue for further drug development.

Case Study 2: Neurological Impacts

Another investigation explored the effects of the compound on animal models of depression. The findings revealed that administration led to improved behavioral outcomes, indicating potential as an antidepressant agent.

Wirkmechanismus

The mechanism of action of (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring may interact with various receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Key Substituents Physical Properties Biological Relevance Reference
(4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone Dual trifluoromethyl groups on phenyl and piperidine High lipophilicity; predicted HPLC retention time >13 min (similar to compound 76) Enhanced metabolic stability and target binding due to fluorine’s electronegativity
(6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76) Cyclopropylimidazo-pyridazine core Purity: 97.3%; tR = 13.9 min (HPLC) Preclinical efficacy in retinol-binding protein antagonism
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65) Benzimidazole core Melting point: 178–185°C; purity: 99.6% Rigid aromatic structure improves crystallinity and thermal stability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) Thiophene ring; piperazine instead of piperidine Not reported Potential CNS activity due to piperazine’s conformational flexibility
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) Chlorophenyl and pyrimidine substituents Melting point: 90–92°C; Rf = 0.18 Reduced lipophilicity compared to trifluoromethyl analogs

Key Comparative Insights

Structural Modifications and Lipophilicity: The target compound’s dual trifluoromethyl groups confer higher lipophilicity compared to analogs with single trifluoromethyl (e.g., compound 76) or chloro substituents (e.g., compound 11). This enhances membrane permeability but may reduce aqueous solubility .

Synthetic Routes and Purity: Compound 65, synthesized via HBTU-mediated coupling, achieves 99.6% purity, suggesting robust methods for piperidine-containing methanones . The target compound may require similar optimized conditions. Substituents like cyclopropyl (compound 76) or morpholino (compound 78) are introduced via nucleophilic substitution, highlighting the versatility of the core structure .

The benzimidazole analog (compound 65) exhibits a high melting point, indicating strong intermolecular interactions beneficial for solid formulations .

Chromatographic Behavior: HPLC retention times correlate with substituent polarity. The target compound’s trifluoromethyl groups likely extend retention compared to morpholino (compound 78, tR = 12.0 min) or methoxy analogs (compound 75) .

Research Findings and Implications

  • Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, making the target compound more stable than non-fluorinated analogs (e.g., compound 11) .
  • Synthetic Challenges : The steric bulk of dual trifluoromethyl groups may complicate coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or catalytic additives) .

Biologische Aktivität

The compound (4-(trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone , also known as a trifluoromethyl-substituted phenylpiperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H16F6N2OC_{19}H_{16}F_6N_2O. It features a trifluoromethyl group attached to both the phenyl and piperidine rings, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon center. The trifluoromethyl groups enhance lipophilicity and potentially improve binding affinity to biological targets.

Antimycobacterial Activity

Research has indicated that derivatives related to this compound exhibit varying degrees of antimycobacterial activity. For instance, a study evaluated similar compounds against Mycobacterium smegmatis and Mycobacterium abscessus, reporting no significant growth inhibition at concentrations up to 100 µM for the specific derivative studied . However, other related nitrobenzamide derivatives have shown promising results against mycobacterial strains, suggesting that structural modifications could enhance activity .

Antiviral Potential

Recent investigations into related compounds have revealed antiviral properties against influenza virus (H1N1) and herpes simplex virus 1 (HSV-1). For example, compounds with similar structural motifs demonstrated low IC50 values, indicating potent antiviral activity. One derivative showed an IC50 value of 0.0027 µM against H1N1, suggesting that modifications in the piperidine or phenyl groups could yield enhanced antiviral agents .

The biological mechanisms through which these compounds exert their effects are still under investigation. Preliminary studies suggest that compounds with electrophilic properties may induce cell death via ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This mechanism is particularly relevant in cancer therapy and pathogen inhibition.

Case Studies

StudyCompoundTargetIC50 ValueNotes
4-(Trifluoromethyl)phenyl derivativesMycobacterium smegmatis>100 µMNo significant inhibition observed
Trifluoromethyl-piperidine derivativesH1N1 Virus0.0027 µMHigh selectivity index noted
Electrophilic heterocyclesGPX4 ProteinLow nM rangeInduces ferroptosis

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-(Trifluoromethyl)phenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone with high purity?

  • Methodology : The synthesis typically involves a multi-step process, including acylation of the piperidine ring and subsequent coupling with the trifluoromethylphenyl group. Key steps include:

  • Acylation : Reacting 2-(trifluoromethyl)piperidine with an activated carbonyl source (e.g., 4-(trifluoromethyl)benzoyl chloride) under inert conditions.
  • Catalysis : Use of catalysts like DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency .
  • Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization to isolate the product. Reported yields for analogous compounds range from 75% to 84% .
    • Critical Parameters : Temperature control (0–25°C), solvent selection (e.g., dichloromethane or acetonitrile), and moisture exclusion to prevent hydrolysis of intermediates .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, trifluoromethyl groups exhibit distinct 19F NMR shifts near -60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C14H12F6NO: 348.08).
  • HPLC : Purity assessment (e.g., >95% peak area at 254 nm) using reversed-phase columns .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Side Reactions :

  • Incomplete Acylation : Results in unreacted piperidine or benzoyl chloride residues. Mitigated by stoichiometric excess (1.2–1.5 eq) of the acylating agent.
  • Hydrolysis of Trifluoromethyl Groups : Additives like molecular sieves or anhydrous solvents prevent moisture-induced degradation .
    • Troubleshooting : TLC monitoring and mid-reaction quenching followed by LC-MS analysis to identify byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Experimental Design :

  • Analog Synthesis : Introduce variations in the piperidine ring (e.g., substituents at position 4) or the aryl group (e.g., electron-withdrawing vs. donating groups).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, influencing membrane permeability .
    • Data Interpretation : Correlate logP (calculated via HPLC) with cellular uptake, and IC50 values with substituent electronic properties (Hammett constants) .

Q. How can contradictory data on compound reactivity across studies be resolved?

  • Case Example : Discrepancies in trifluoromethyl group stability under basic conditions.

  • Root Cause Analysis : Variations in reaction pH (e.g., >8.0 accelerates hydrolysis).
  • Validation : Repeat experiments with controlled pH buffers (e.g., phosphate buffer at pH 7.4 vs. carbonate at pH 9.0) and monitor degradation via 19F NMR .
    • General Approach : Cross-validate results using orthogonal techniques (e.g., compare HPLC retention times with NMR integration ratios) .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

  • Mechanistic Probes :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for protein-ligand interactions.
  • Molecular Dynamics (MD) Simulations : Model the docking pose of the trifluoromethylphenyl group in hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
    • Inhibition Studies : Competitive assays using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to determine inhibition constants (Ki) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.